XL228 - 898280-07-4

XL228

Catalog Number: EVT-287172
CAS Number: 898280-07-4
Molecular Formula: C22H31N9O
Molecular Weight: 437.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

XL228 is a synthetic, small molecule multi-targeted protein kinase inhibitor initially developed by Exelixis, Inc. for its potential antineoplastic activity. [] While structurally resembling adenosine triphosphate (ATP), it is not a nucleotide analog. Instead, XL228 functions by competing with ATP for binding to the kinase active site. [] This compound exhibits potent inhibitory activity against a variety of tyrosine kinases and serine/threonine kinases, including:

    • Insulin-like growth factor 1 receptor (IGF1R) [, , , , , , , , , , ]
    • Src family kinases (Src, Lyn) [, , , , , , , , , , ]
    • Bcr-Abl (including the T315I variant) [, , , , , , , , , ]
    • Fibroblast growth factor receptors 1-3 (FGFR1-3) [, , , ]
    • Anaplastic lymphoma kinase (ALK) [, , ]
  • Serine/Threonine Kinases:

    • Aurora A and Aurora B [, , , , ]
Synthesis Analysis

A six-step synthesis of XL228 was developed and implemented on multikilogram scale to support Phase I clinical studies. [] Key aspects of this synthesis include:

  • Regioselective Isoxazole Formation: A [3 + 2] cycloaddition reaction was employed to install the isoxazole ring directly onto a pyrimidine core, ensuring high regioselectivity. []
  • Selective SNAr Reaction: A selective nucleophilic aromatic substitution (SNAr) reaction was utilized to introduce an aryl amine group to a symmetrical dichloro-substituted pyrimidine, achieving the desired regioisomer. []
Mechanism of Action

XL228 acts as a competitive inhibitor of ATP for binding to the kinase active site. [] By inhibiting the activity of various kinases, XL228 disrupts downstream signaling pathways involved in tumor cell proliferation, survival, angiogenesis, and metastasis. [] The specific mechanisms leading to enhanced radiosensitivity may be cell type specific. [] For instance:

  • BCR-ABL Inhibition: XL228 potently inhibits both wild-type and the T315I mutant form of BCR-ABL, a key driver of chronic myeloid leukemia (CML). [] This inhibition leads to a decrease in the phosphorylation of BCR-ABL and its downstream substrate, STAT5, ultimately reducing the proliferation of CML cells. []
  • Aurora Kinase Inhibition: Studies suggest that Aurora B kinase is the primary target of XL228 in BCR-ABL-expressing cells. [] Inhibition of Aurora B, a key regulator of mitosis, leads to cytokinesis failure and endoreduplication, ultimately causing cell death. []
  • IGF1R Inhibition: XL228 inhibits IGF1R signaling, leading to decreased phosphorylation of downstream targets like insulin receptor substrate 1 (IRS-1) and AKT, thereby inhibiting tumor cell proliferation and survival. []
  • Src Family Kinase Inhibition: By blocking Src family kinases, XL228 interferes with signaling pathways involved in cell proliferation, survival, adhesion, migration, and invasion, ultimately inhibiting tumor progression. []
Applications
  • Drug Resistance Mechanisms: Studies investigating XL228's activity against drug-resistant cancer cells, particularly those harboring the BCR-ABL T315I mutation, provide insights into mechanisms of drug resistance and aid in developing novel therapeutic strategies. [, , , ]
  • Tumor-Microenvironment Interactions: Research utilizing XL228 has demonstrated the impact of the tumor microenvironment on drug response, highlighting the need to consider these interactions during preclinical drug development. []
  • Combination Therapies: Studies exploring the synergistic effects of XL228 in combination with other anti-cancer agents, such as chemotherapeutics and other targeted therapies, help identify more effective treatment strategies. [, ]

Imatinib

  • Compound Description: Imatinib is a selective inhibitor of the BCR-ABL tyrosine kinase, primarily used to treat chronic myeloid leukemia (CML). It functions by binding to the kinase domain of BCR-ABL, preventing its constitutive activity and downstream signaling that leads to uncontrolled cell proliferation [].

Dasatinib

  • Compound Description: Dasatinib is a second-generation tyrosine kinase inhibitor with activity against BCR-ABL, including some imatinib-resistant mutations. It exhibits a broader inhibitory profile compared to imatinib, targeting additional kinases like SRC family kinases [].

Nilotinib

  • Relevance: Nilotinib's development and use in the clinic highlight the continuous search for improved BCR-ABL inhibitors, particularly against resistant mutations. XL228's capacity to target T315I, which nilotinib cannot, signifies its importance in addressing the limitations of current therapies [, ].

Bosutinib

  • Compound Description: Bosutinib is a third-generation BCR-ABL tyrosine kinase inhibitor showing efficacy in treating CML, including some patients resistant or intolerant to prior TKI therapies. It demonstrates activity against a range of BCR-ABL mutations but not the T315I mutation [, ].
  • Relevance: Similar to other second- and third-generation BCR-ABL inhibitors, bosutinib's development underscores the need for compounds targeting resistant mutations. XL228's potent activity against the T315I mutant, which bosutinib does not inhibit, positions it as a potential therapeutic option for patients who have failed bosutinib treatment [, ].
  • Relevance: VX-680 shares overlapping targets with XL228, particularly Aurora kinases and BCR-ABL. This overlap allows for direct comparisons of their mechanisms and efficacy. Notably, studies using cells with a drug-resistant Aurora B mutation exhibited cross-resistance to both VX-680 and XL228, suggesting Aurora B as a critical target for both compounds [].

PHA-739358 (Danusertib)

  • Compound Description: PHA-739358, also known as Danusertib, is another dual inhibitor of BCR-ABL and Aurora kinases, demonstrating clinical activity against CML and Ph+ ALL. Similar to VX-680, evidence suggests its principal mechanism in BCR-ABL-expressing cells may involve Aurora B inhibition rather than direct BCR-ABL targeting [, , ].
  • Relevance: Both PHA-739358 and XL228 display inhibitory activity against BCR-ABL and Aurora kinases. Studies utilizing cells with a resistance-conferring Aurora B mutation demonstrated cross-resistance to both compounds, emphasizing Aurora B as a crucial target for their anti-cancer effects []. This finding suggests that resistance mechanisms affecting Aurora B could potentially impact the efficacy of both PHA-739358 and XL228.

AP24534 (Ponatinib)

  • Compound Description: AP24534, later named Ponatinib, is a potent tyrosine kinase inhibitor designed to overcome resistance to earlier BCR-ABL inhibitors. It shows activity against a broad spectrum of BCR-ABL mutants, including the highly resistant T315I mutation [, ].
  • Relevance: AP24534 and XL228 share the valuable characteristic of inhibiting the T315I mutant of BCR-ABL, highlighting their potential in addressing resistance to earlier-generation TKIs. Their development underscores the ongoing research efforts to combat drug resistance in CML [, ].
  • Compound Description: OTSSP167 is a potent inhibitor of Protein Kinase N1 (PKN1), demonstrating promising results in preclinical studies for treating chronic lymphocytic leukemia (CLL) [].
  • Relevance: While structurally distinct from XL228, OTSSP167's inclusion highlights the significance of exploring alternative kinase targets, like PKN1, in cancers where XL228 might show efficacy. Both compounds ultimately aim to disrupt signaling pathways crucial for cancer cell survival [].

XL019 (Ruxolitinib)

  • Compound Description: XL019, later known as Ruxolitinib, is a JAK1/JAK2 inhibitor clinically used to treat myeloproliferative neoplasms, including myelofibrosis. It functions by inhibiting JAK-STAT signaling, which is constitutively activated in these diseases [].
  • Relevance: While not structurally similar to XL228 and targeting a different kinase family (JAK), XL019's inclusion underscores the importance of multi-kinase inhibitors in treating hematologic malignancies. The success of XL019 in myelofibrosis highlights the potential of targeting specific kinases for therapeutic benefit in cancers driven by aberrant kinase activity [].

SGX-70393

  • Relevance: Similar to XL228 and other third-generation inhibitors, SGX-70393's development underscores the continuous search for effective therapies against resistant CML. The inclusion of SGX-70393 in this list highlights the need for diverse therapeutic options for patients who develop resistance to standard therapies [].

Properties

CAS Number

898280-07-4

Product Name

XL228

IUPAC Name

4-N-(5-cyclopropyl-1H-pyrazol-3-yl)-6-(4-methylpiperazin-1-yl)-2-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]pyrimidine-2,4-diamine

Molecular Formula

C22H31N9O

Molecular Weight

437.5 g/mol

InChI

InChI=1S/C22H31N9O/c1-14(2)17-10-16(32-29-17)13-23-22-25-19(24-20-11-18(27-28-20)15-4-5-15)12-21(26-22)31-8-6-30(3)7-9-31/h10-12,14-15H,4-9,13H2,1-3H3,(H3,23,24,25,26,27,28)

InChI Key

ALKJNCZNEOTEMP-UHFFFAOYSA-N

SMILES

CC(C)C1=NOC(=C1)CNC2=NC(=CC(=N2)N3CCN(CC3)C)NC4=NNC(=C4)C5CC5

Solubility

Soluble in DMSO, not in water

Synonyms

XL228; XL-228; XL 228

Canonical SMILES

CC(C)C1=NOC(=C1)CNC2=NC(=CC(=N2)N3CCN(CC3)C)NC4=NNC(=C4)C5CC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.